6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Fluocortolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema, dermatitis, and hemorrhoids . Fluocortolone is known for its ability to reduce inflammation, itching, and redness, providing symptomatic relief for patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluocortolone can be synthesized through several chemical reactions involving steroid precursors. One common method involves the fluorination of a corticosteroid intermediate, followed by hydroxylation and esterification to produce fluocortolone . The reaction conditions typically require the use of fluorinating agents, such as hydrogen fluoride or fluorine gas, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, fluocortolone is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves multiple steps, including the purification of intermediates and the final product through techniques such as chromatography and crystallization . Quality control measures are implemented to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluocortolone undergoes various chemical reactions, including:
Oxidation: Fluocortolone can be oxidized to form ketone derivatives.
Reduction: Reduction reactions can convert fluocortolone into its corresponding alcohol derivatives.
Substitution: Fluocortolone can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various fluocortolone derivatives, such as fluocortolone pivalate and fluocortolone caproate, which have distinct pharmacological properties .
Scientific Research Applications
Fluocortolone has a wide range of scientific research applications, including:
Mechanism of Action
Fluocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes . The molecular targets include enzymes and proteins involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a higher potency than fluocortolone.
Betamethasone: Another synthetic glucocorticoid known for its strong anti-inflammatory effects.
Uniqueness of Fluocortolone
Fluocortolone is unique due to its specific chemical structure, which includes a fluorine atom that enhances its anti-inflammatory activity and reduces its metabolic degradation . This makes fluocortolone particularly effective for topical applications, where prolonged action is desired .
Properties
IUPAC Name |
6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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